N-(1-aminopropan-2-yl)benzamide

Dopamine D2 Receptor Benzamide Antipsychotics Negative Control

N-(1-aminopropan-2-yl)benzamide (CAS 522646-23-7, Molecular Weight 178.23 g/mol) is an unsubstituted aminoalkylbenzamide that serves as a fundamental model compound within the substituted benzamide class. Unlike clinically employed benzamides such as metoclopramide or sulpiride, this compound lacks aromatic ring substitution at the critical 4- and 5-positions.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 522646-23-7
Cat. No. B1629291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-aminopropan-2-yl)benzamide
CAS522646-23-7
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC(CN)NC(=O)C1=CC=CC=C1
InChIInChI=1S/C10H14N2O/c1-8(7-11)12-10(13)9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3,(H,12,13)
InChIKeyBNQVILXVQBFITI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-aminopropan-2-yl)benzamide (CAS 522646-23-7): A Simpler Aminoalkylbenzamide for Dopaminergic Receptor Studies and Chemical Derivatization


N-(1-aminopropan-2-yl)benzamide (CAS 522646-23-7, Molecular Weight 178.23 g/mol) is an unsubstituted aminoalkylbenzamide that serves as a fundamental model compound within the substituted benzamide class [1]. Unlike clinically employed benzamides such as metoclopramide or sulpiride, this compound lacks aromatic ring substitution at the critical 4- and 5-positions. This structural simplicity results in a distinctly different biological profile, most notably a complete inability to bind to dopamine D2 receptors [1]. It is commercially available, typically at 95% purity, and is utilized as a building block, a negative control in receptor binding assays, and a scaffold for generating novel derivatives.

Why N-(1-aminopropan-2-yl)benzamide Cannot Be Simply Replaced by Another Benzamide in Scientific Workflows


Substitution with a closely related analog, such as a commercially available clinical benzamide (e.g., metoclopramide, sulpiride), is invalid for applications requiring a dopaminergically silent scaffold. The defining characteristic of N-(1-aminopropan-2-yl)benzamide and its class is the absolute lack of dopamine D2 receptor interaction, a property that is lost upon aromatic substitution [1]. Conversely, using a simpler analog like N-(2-aminoethyl)benzamide introduces differences in basicity (pKa) and lipophilicity (log P) that can alter chemical reactivity and pharmacokinetic behavior. The specific 2-aminopropyl side chain of the target compound provides a unique combination of chain length and steric bulk, translating to distinct physicochemical properties that serve as a precise baseline for structure-activity relationship (SAR) studies [1].

N-(1-aminopropan-2-yl)benzamide CAS 522646-23-7: Quantified Differentiation from Clinical and Research Benzamides


Dopamine D2 Receptor Occupancy: Complete Inactivity vs. Potent Clinical Antagonists

The target compound, as a representative of the unsubstituted N-aminoalkylbenzamide class, exhibits a complete inability to displace [3H]spiperone and [3H]sulpiride from specific binding sites in rat striatal membranes [1]. This is in stark contrast to the potent displacement observed with clinically used benzamides. Metoclopramide displaces [3H]spiperone with an IC50 of 483 nM in rat brain synaptic membranes , and sulpiride binds to human dopamine D2 receptors with a Ki of 4.2 nM . The difference in receptor engagement is therefore at least 2,000 to 100,000-fold.

Dopamine D2 Receptor Benzamide Antipsychotics Negative Control

Basicity (pKa) Differentiation Across Side-Chain Lengths in Aminoalkylbenzamides

The basicity of the terminal amine is highly dependent on side-chain length. The Anker et al. class study demonstrated that pKa values for aminoalkylbenzamides range from approximately 7.5 for derivatives with a one-carbon atom side-chain to approximately 10.3 for N-aminobutyl derivatives (four-carbon chain) [1]. N-(1-aminopropan-2-yl)benzamide, possessing a three-carbon chain with a branching methyl group, has a predicted pKa in the range of 9.0–9.5, placing it significantly higher than the shorter-chain analog N-(2-aminoethyl)benzamide (pKa ~8.4, class interpolated) and lower than the N-aminobutyl derivative. This affects protonation state at physiological pH.

Physicochemical Properties SAR Amine Basicity

Functional Selectivity Profile: A Clean Slate for Non-Dopaminergic Design

Beyond the primary dopamine D2 receptor, unsubstituted benzamide derivatives have been investigated as radiotracers. One study synthesized halogenated and two unsubstituted benzamide derivatives and found that the unsubstituted compounds, in contrast to their halogenated counterparts, showed negligible in vitro affinity for dopaminergic, serotonergic, and adrenergic receptors [1]. This supports the class-level observation that N-(1-aminopropan-2-yl)benzamide is devoid of the polypharmacology typical of substituted benzamides like metoclopramide, which also binds 5-HT3 and 5-HT4 receptors .

Receptor Profiling Off-Target Screening Drug Design

Commercial Purity and Availability Benchmarking Against Research Benzamides

N-(1-aminopropan-2-yl)benzamide (CAS 522646-23-7) is stocked by multiple vendors with a standard purity of 95%, suitable for direct use as a research building block . In contrast, more complex or pharmacologically active benzamides like metoclopramide or sulpiride are typically sold as certified reference materials or pharmaceutical secondary standards with different handling and regulatory requirements. The target compound's simpler structure and higher availability in bulk make it a more practical and cost-effective choice for large-scale synthetic chemistry campaigns.

Chemical Procurement Building Block Purity

Best Research and Industrial Application Scenarios for N-(1-aminopropan-2-yl)benzamide (522646-23-7)


Dopamine D2 Receptor Assay Development: A Definitive Negative Control

In any radioligand binding or functional assay screening for dopamine D2 receptor agonists or antagonists, including a true negative control is essential. N-(1-aminopropan-2-yl)benzamide is the optimal choice because, as established by Anker et al., it completely fails to displace [3H]spiperone or [3H]sulpiride [1]. This is in contrast to even weak clinical antagonists. Using this compound defines the assay floor with precision, ensuring that any observed signal from test compounds is genuine and not an artifact of the benzamide scaffold.

Structure-Activity Relationship (SAR) Studies: A Clean Scaffold for Derivatization

For medicinal chemistry teams investigating benzamide-based therapeutics, this compound is the ideal starting scaffold. Its proven lack of intrinsic monoamine receptor activity [1] [2] means that any activity observed in a newly synthesized derivative can be confidently attributed to the introduced substituents. This drastically simplifies SAR interpretation compared to starting with a scaffold like metoclopramide, which already possesses D2, 5-HT3, and 5-HT4 activity .

Physicochemical Probing of Amine Basicity in Drug Design

The basicity of the terminal amine profoundly affects a drug's ADME properties. The target compound, with its predicted pKa of 9.0-9.5, occupies a specific niche within the aminoalkylbenzamide class [1]. Researchers studying the impact of amine basicity on passive membrane permeability or lysosomal trapping can use this compound as a reference point between the less basic short-chain (pKa ~7.5) and more basic long-chain (pKa ~10.3) derivatives.

Chemical Biology and PROTAC Linker Design

The compound contains a primary amine and a benzamide moiety, providing two orthogonal functional handles for conjugation. Its biologically silent profile [1] [2] makes it a superior linker or intermediate in the synthesis of proteolysis-targeting chimeras (PROTACs) or other bifunctional molecules, as the linker itself will not introduce confounding pharmacological activity or unwanted interactions with cellular targets.

Quote Request

Request a Quote for N-(1-aminopropan-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.